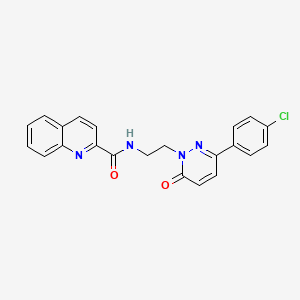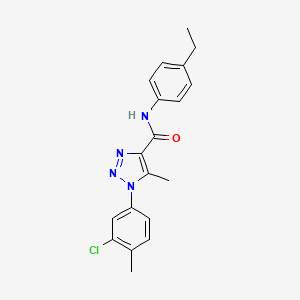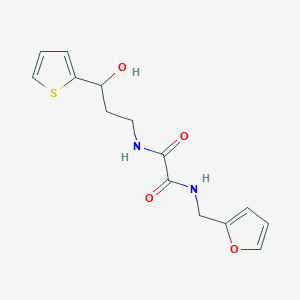
methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The unique structure of this compound has led to investigations into its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The exact mechanism of action of methyl (methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate)-4-(fluoromethyl)cubane-1-carboxylate is not yet fully understood. However, it is believed that the compound may act as a competitive inhibitor of acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that methyl (methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate)-4-(fluoromethyl)cubane-1-carboxylate can increase the levels of acetylcholine in the brain, which may have a positive effect on cognitive function. Additionally, the compound has been found to exhibit low toxicity levels, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate)-4-(fluoromethyl)cubane-1-carboxylate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of increased acetylcholine levels on cognitive function. However, a limitation of the compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on methyl (methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate)-4-(fluoromethyl)cubane-1-carboxylate. One area of interest is the development of more efficient synthesis methods for the compound, which could lead to increased availability for research purposes. Additionally, further investigations into the compound's mechanism of action and potential therapeutic applications could yield valuable insights into the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of methyl (methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate)-4-(fluoromethyl)cubane-1-carboxylate involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the synthesis of the cubane core, which is achieved through a Diels-Alder reaction between cyclopentadiene and dimethyl acetylenedicarboxylate. The resulting product is then subjected to a series of reactions, including bromination, reduction, and fluorination, to yield the final product.
Aplicaciones Científicas De Investigación
Methyl (methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate)-4-(fluoromethyl)cubane-1-carboxylate has been investigated for its potential applications in medicinal chemistry. One study found that the compound exhibited potent inhibitory activity against the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Propiedades
IUPAC Name |
methyl 4-(fluoromethyl)cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTWQWIWZROLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

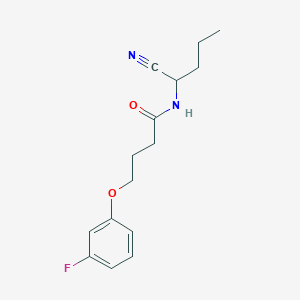
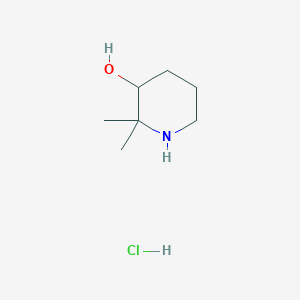
![(E)-N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2785318.png)
![2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2785320.png)

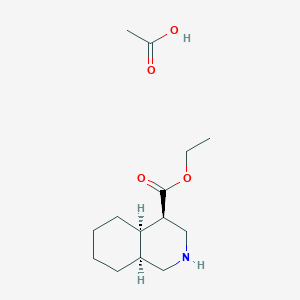
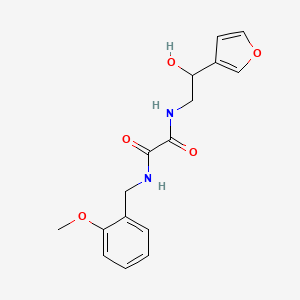
![tert-butyl (3aS,7aS)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/no-structure.png)
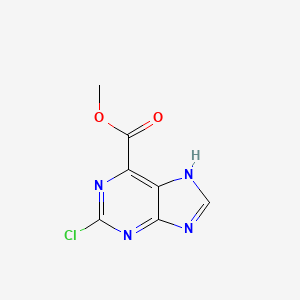
![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)
